フッ化ホルミウム (HoF3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

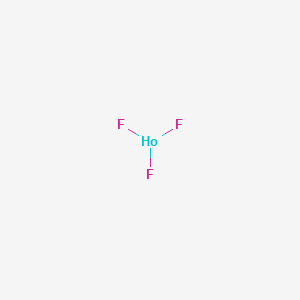

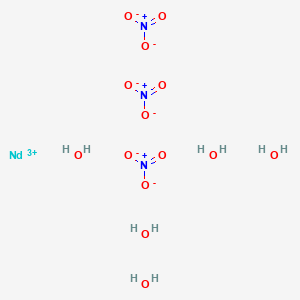

Holmium fluoride, with the chemical formula HoF3, is an inorganic compound that appears as a yellowish powder. It is insoluble in water and has an orthorhombic crystal system. Holmium fluoride is a rare earth fluoride and belongs to the lanthanide series of elements. It is known for its high melting point and unique magnetic properties.

科学的研究の応用

Holmium fluoride has several scientific research applications:

-

Chemistry

- Holmium fluoride is used as a precursor in the synthesis of other holmium compounds and materials.

-

Biology and Medicine

- Due to its high magnetic moment, holmium fluoride is explored for use in magnetic resonance imaging (MRI) contrast agents.

-

Industry

- Holmium fluoride is used in the production of high-strength magnets and in various optical applications, including lasers and optical filters.

-

Solid-State Fluoride Batteries

- Holmium fluoride is being investigated for use in solid-state fluoride batteries due to its high fluoride ion conductivity.

Safety and Hazards

将来の方向性

Holmium fluoride (HoF3) has potential applications in laser technology . It has been found that DFT/DFT+U describe bulk HoF3 best when the 4f-electrons are excluded from the valence region . An extensive surface stability analysis of HoF3 using two-dimensional surface models (slabs) has been performed . This could lead to new insights and applications in the future .

作用機序

Target of Action

Holmium Fluoride (HoF3) is an inorganic compound . It is primarily used in oxygen-sensitive applications such as metal production . The primary targets of HoF3 are therefore industrial processes where it acts as a source of holmium .

Mode of Action

HoF3 can be produced by reacting holmium oxide and ammonium fluoride, then crystallizing it from the ammonium salt formed in solution . It can also be prepared by directly reacting holmium with fluorine . The compound is a yellowish powder that is insoluble in water . It has an orthorhombic crystal system .

When HoF3 is exposed to external energy such as ultraviolet or blue light, the electrons of the Ho3+ ions are excited from the ground state energy level to a higher excited state energy level . This is due to the rich energy level structure of the rare earth ions, especially the multiple discrete energy levels on the 4f orbit, which usually correspond to the absorption of light at specific wavelengths .

Biochemical Pathways

Its fluorescence properties are often used in the development of high-performance luminescent devices and optical materials .

Pharmacokinetics

It is insoluble in water , which suggests that its bioavailability would be low if it were to enter a biological system.

Result of Action

The primary result of HoF3 action in its typical use cases is the production of holmium for industrial applications . In the context of its fluorescence properties, the result of HoF3 action is the emission of light at specific wavelengths when the compound is exposed to external energy .

Action Environment

The action of HoF3 is influenced by environmental factors such as temperature and the presence of other chemical agents. For example, the preparation of HoF3 involves specific reactions at controlled temperatures . Furthermore, the fluorescence properties of HoF3 can be influenced by the presence of other substances in the environment .

準備方法

Holmium fluoride can be synthesized through several methods:

-

Reaction of Holmium Oxide with Ammonium Fluoride

Conditions: This reaction involves heating holmium oxide with ammonium fluoride, followed by crystallization from the ammonium salt formed in the solution.

-

Direct Reaction of Holmium with Fluorine

Conditions: This method involves the direct reaction of elemental holmium with fluorine gas at elevated temperatures.

化学反応の分析

Holmium fluoride undergoes various chemical reactions, including:

-

Oxidation and Reduction

- Holmium fluoride can participate in redox reactions, where it can be reduced to elemental holmium or oxidized to higher oxidation states.

-

Substitution Reactions

- Holmium fluoride can undergo substitution reactions with other halides or ligands, leading to the formation of different holmium compounds.

-

Common Reagents and Conditions

- Reagents such as hydrofluoric acid, hydrochloric acid, and water can interact with holmium fluoride under specific conditions to form various products.

-

Major Products

- The major products formed from these reactions include holmium chloride, holmium oxide, and other holmium halides.

類似化合物との比較

Holmium fluoride can be compared with other rare earth fluorides such as yttrium fluoride (YF3) and lanthanum fluoride (LaF3):

-

Yttrium Fluoride (YF3)

- Yttrium fluoride has similar chemical properties to holmium fluoride but differs in its magnetic properties and applications.

-

Lanthanum Fluoride (LaF3)

- Lanthanum fluoride is another rare earth fluoride with different optical and electronic properties compared to holmium fluoride.

-

Uniqueness

- Holmium fluoride is unique due to its high magnetic moment and specific applications in magnetic and optical devices, which distinguish it from other rare earth fluorides.

特性

| { "Design of the Synthesis Pathway": "Holmium fluoride (HoF3) can be synthesized by the reaction between holmium oxide (Ho2O3) and hydrofluoric acid (HF) at high temperatures. This is a solid-state reaction that occurs through the formation of an intermediate compound, holmium oxyfluoride (HoOF), which then decomposes to form HoF3.", "Starting Materials": [ "Holmium oxide (Ho2O3)", "Hydrofluoric acid (HF)" ], "Reaction": [ "Mix Ho2O3 and HF in a stoichiometric ratio in a crucible", "Heat the mixture at high temperatures (above 800°C) in a furnace under an inert atmosphere", "The reaction proceeds through the formation of an intermediate compound, holmium oxyfluoride (HoOF), which is formed at lower temperatures", "Continue heating the mixture until HoOF decomposes to form HoF3", "Collect the HoF3 product" ] } | |

CAS番号 |

13760-78-6 |

分子式 |

F3Ho |

分子量 |

221.92554 g/mol |

IUPAC名 |

holmium(3+);trifluoride |

InChI |

InChI=1S/3FH.Ho/h3*1H;/q;;;+3/p-3 |

InChIキー |

FDIFPFNHNADKFC-UHFFFAOYSA-K |

SMILES |

F[Ho](F)F |

正規SMILES |

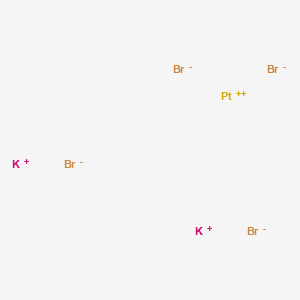

[F-].[F-].[F-].[Ho+3] |

| 13760-78-6 | |

ピクトグラム |

Acute Toxic; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)